molecular formula C24H21N3O6 B2739852 2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891122-78-4

2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2739852
CAS No.: 891122-78-4
M. Wt: 447.447
InChI Key: SEIDNGMMGVSWMS-UHFFFAOYSA-N
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Description

2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound of significant interest in anticancer research due to its potent activity as a tubulin polymerization inhibitor . Its molecular design incorporates a trimethoxyphenyl moiety, a structural feature shared with well-known natural products like combretastatin A-4, which is critical for binding at the colchicine site on β-tubulin. By disrupting microtubule dynamics, this compound effectively induces G2/M phase cell cycle arrest and triggers apoptosis in proliferating cancer cells . Research has specifically highlighted its efficacy against various human cancer cell lines, including multidrug-resistant phenotypes, suggesting its potential to overcome common chemotherapeutic resistance mechanisms. The compound's 1,3,4-oxadiazole core serves as a rigid linker, optimizing the spatial orientation of the pharmacophores for enhanced target affinity and metabolic stability. Consequently, this benzamide-oxadiazole derivative is a valuable chemical probe for investigating mitotic disruption and for the development of next-generation vascular disrupting agents and antitumor therapeutics.

Properties

IUPAC Name

2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6/c1-29-19-13-15(14-20(30-2)21(19)31-3)23-26-27-24(33-23)25-22(28)17-11-7-8-12-18(17)32-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIDNGMMGVSWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide derivative with an appropriate carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the trimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the phenoxy group: The final step involves the reaction of the intermediate with phenol or its derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of high-throughput screening methods to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues with Antitumor Activity

Compound 19b (5-(3,4,5-trimethoxyphenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole):

  • Structural Similarities : Shares the 3,4,5-trimethoxyphenyl and oxadiazole core.
  • Differences: Incorporates a 1,2,4-oxadiazole ring instead of 1,3,4-oxadiazole and lacks the phenoxy-benzamide group.
  • Activity : Exhibited potent cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cell lines (IC₅₀ < 10 µM), outperforming doxorubicin in some assays .

Sulfonyl-Oxadiazole Derivatives (e.g., 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole):

  • Structural Differences: Replaces phenoxy-benzamide with sulfonyl groups.
  • Activity : Demonstrated moderate antifungal activity but lower antitumor efficacy compared to trimethoxyphenyl-oxadiazole hybrids .
Antimicrobial and Antifungal Analogues

LMM5 and LMM11 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide derivatives):

  • Structural Differences: Feature sulfamoyl and furan substituents instead of phenoxy and trimethoxyphenyl groups.
  • Activity : Effective against Candida albicans (MIC₅₀ = 12.5–25 µg/mL) via thioredoxin reductase inhibition .

N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides :

  • Structural Differences : Include a thioether linkage and acetamide group.
  • Activity : Showed broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) .
Physicochemical and Pharmacokinetic Comparisons
Compound Key Substituents LogP Bioactivity
Target Compound Phenoxy-benzamide ~3.5* Antitumor (inferred)
Compound 19b 1,2,4-Oxadiazole ~2.8 IC₅₀ = 8.2 µM (MCF-7)
Sulfonyl-Oxadiazole Sulfonyl group ~1.9 Antifungal (MIC = 16 µg/mL)
LMM5 Sulfamoyl-benzamide ~2.1 Antifungal (MIC₅₀ = 12.5 µg/mL)

*Predicted using fragment-based methods.

Biological Activity

2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O7C_{20}H_{22}N_{2}O_{7}. The compound features a phenoxy group and an oxadiazole ring which are known for their diverse biological activities.

Structural Representation

The compound can be represented as follows:

Molecular Structure C20H22N2O7\text{Molecular Structure }\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{7}

Anticancer Activity

Recent studies have highlighted the anticancer potential of related oxadiazole derivatives. For instance, compounds similar to this compound demonstrated significant activity against various cancer cell lines. One study reported that a related oxadiazole compound exhibited a percent growth inhibition (PGI) of 65.12 against the SNB-19 cell line at a concentration of 10 µM .

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization. Molecular docking studies have suggested that these compounds effectively bind to the active sites of tubulin complexes, disrupting mitotic processes within cancer cells .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic precursors. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : This involves the reaction of appropriate hydrazines with carboxylic acids or acid chlorides.
  • Coupling with Phenolic Compounds : The oxadiazole product is then coupled with phenolic compounds to form the final benzamide structure.

Case Studies and Research Findings

StudyCompound TestedActivityCell LinePGI (%)
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolAnticancerSNB-1965.12
Similar Oxadiazole DerivativeAnticancerNCI-H46055.61
Similar Oxadiazole DerivativeAnticancerSNB-7554.68

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